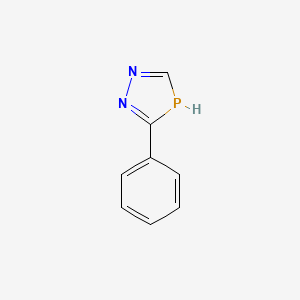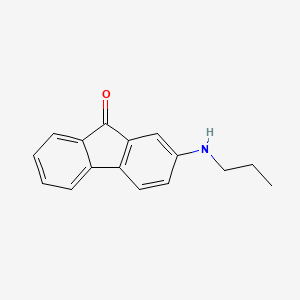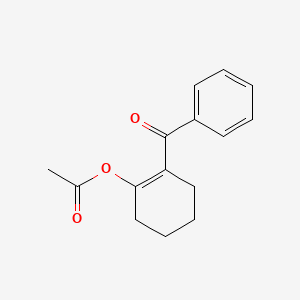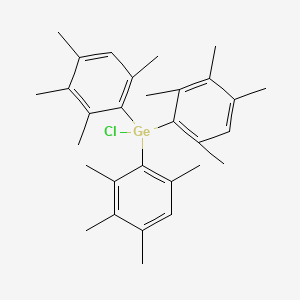
1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) is a chemical compound with the molecular formula C13H6Cl6N2 It is known for its unique structure, which includes two benzene rings connected by a diazomethylene group, each substituted with three chlorine atoms at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) typically involves the reaction of 2,4,6-trichlorobenzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4,6−Trichlorobenzaldehyde+Diazomethane→1,1′−(Diazomethylene)bis(2,4,6−trichlorobenzene)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1,1’-(Diazomethylene)bis(2,4,6-tribromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(Diazomethylene)bis(2,4,6-trifluorobenzene): Fluorine atoms replace the chlorine atoms.
Uniqueness
1,1’-(Diazomethylene)bis(2,4,6-trichlorobenzene) is unique due to the presence of chlorine atoms, which impart distinct chemical properties compared to its bromine and fluorine analogs. The chlorine atoms influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
特性
| 91693-00-4 | |
分子式 |
C13H4Cl6N2 |
分子量 |
400.9 g/mol |
IUPAC名 |
1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
InChIキー |
IRAWIBQJQRAXCS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


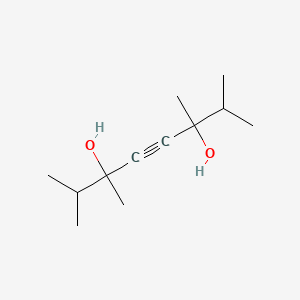
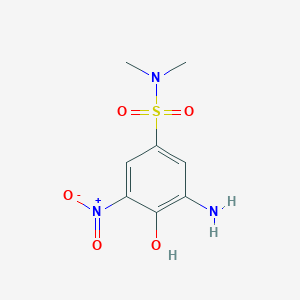
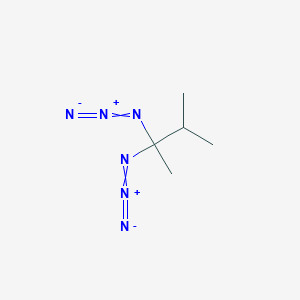
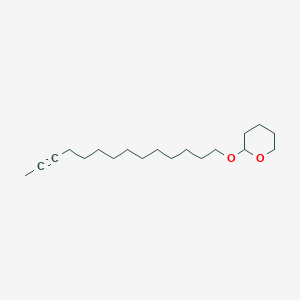

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
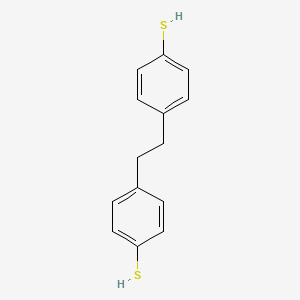
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
